Cas no 1879276-32-0 (benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate)

Benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate is a synthetic organic compound with potential applications in pharmaceutical research. It features a benzyl group and a cyano-trifluoromethylphenyl carbamate moiety, offering distinct chemical properties. This compound is valued for its structural complexity and potential for further chemical modifications, making it a versatile intermediate in organic synthesis.
benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate structure
1879276-32-0 structure
Product Name:benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate
CAS No:1879276-32-0
MF:C16H11F3N2O2
MW:320.265954256058
CID:5802742
PubChem ID:165933837
Update Time:2025-07-15

benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-12692398
    • benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate
    • 1879276-32-0
    • Inchi: 1S/C16H11F3N2O2/c17-16(18,19)13-8-12(9-20)6-7-14(13)21-15(22)23-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,21,22)
    • InChI Key: KITVLEDJJFRUMD-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C#N)C=CC=1NC(=O)OCC1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 320.07726208g/mol
  • Monoisotopic Mass: 320.07726208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 62.1Ų

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Additional information on benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate

Introduction to Benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate (CAS No. 1879276-32-0)

Benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate, with the chemical formula C14H10CF3N2O2, is a significant compound in the field of pharmaceutical chemistry. This compound is characterized by its benzyl group and the presence of a 4-cyano-2-(trifluoromethyl)phenyl moiety, which contributes to its unique chemical properties and potential biological activities. The CAS number 1879276-32-0 uniquely identifies this substance, ensuring precise referencing in scientific literature and industrial applications.

The benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate structure is of particular interest due to its potential as an intermediate in the synthesis of various pharmacologically active molecules. The cyano group and the trifluoromethyl substituent are key functional elements that influence the compound's reactivity and interaction with biological targets. These features make it a valuable candidate for further investigation in drug discovery and development.

In recent years, there has been growing interest in compounds containing trifluoromethyl groups due to their ability to enhance metabolic stability and binding affinity. The 4-cyano-2-(trifluoromethyl)phenyl moiety in Benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate aligns with this trend, making it a promising scaffold for designing novel therapeutic agents. Researchers have been exploring its potential in developing treatments for various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of Benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate is its role as a precursor in the synthesis of more complex molecules. The benzyl group, while not directly involved in biological activity, serves as a versatile handle for further functionalization. This allows chemists to modify the compound in various ways, tailoring its properties to specific needs. Such flexibility is crucial in pharmaceutical research, where precise control over molecular structure is essential for achieving desired biological outcomes.

The cyano group in the 4-cyano-2-(trifluoromethyl)phenyl part of the molecule introduces a polar character, which can influence solubility and interactions with biological targets. This feature has been exploited in several studies aimed at developing novel drug candidates. For instance, researchers have investigated its potential as an inhibitor of certain enzymes implicated in disease pathways. The combination of these functional groups makes Benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate a multifaceted compound with broad applications.

Recent advancements in computational chemistry have also highlighted the importance of understanding the electronic properties of molecules like Benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate. Molecular modeling studies have revealed insights into how the trifluoromethyl group affects electron distribution, which can be critical for optimizing drug-like properties such as lipophilicity and binding affinity. These findings are contributing to more efficient drug discovery processes, reducing the time and resources required to develop new therapies.

The pharmaceutical industry has shown particular interest in compounds that can modulate inflammatory responses, and Benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate fits well within this area of research. Studies have suggested that derivatives of this compound may have anti-inflammatory effects by interacting with specific signaling pathways. This potential has spurred further investigation into its mechanisms of action and therapeutic applications.

In conclusion, Benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate (CAS No. 1879276-32-0) is a versatile and promising compound with significant implications for pharmaceutical research. Its unique structural features, including the benzyl, cyano, and trifluoromethyl groups, make it a valuable scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action, reinforcing its importance in drug discovery efforts.

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